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METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE

Cat. No.: B567239
CAS No.: 1219803-33-4
M. Wt: 203.636
InChI Key: HPTHYBXMNNGQEF-FIBGUPNXSA-N
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Description

The Fundamental Role of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a technique in which an atom within a molecule is substituted with one of its isotopes, which possesses the same number of protons but a different number of neutrons. wikipedia.org This substitution creates a "tagged" version of the molecule that is chemically identical to its unlabeled counterpart but physically distinguishable due to its difference in mass. metwarebio.com Stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for this purpose. wikipedia.org

The primary advantage of isotopic labeling lies in its utility as a tracer to monitor the fate of a molecule through a complex chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgstudysmarter.co.uk Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily differentiate between the labeled (heavy) and unlabeled (light) compounds. metwarebio.com In mass spectrometry, the labeled compound appears at a higher mass-to-charge ratio, allowing for precise and selective quantification even in complex biological matrices. metwarebio.com This capability makes isotopically labeled compounds, particularly deuterated ones, invaluable as internal standards for quantitative analysis, as they exhibit the same chemical behavior and extraction efficiency as the analyte of interest, thereby correcting for experimental variability. metwarebio.com

Academic Context and Significance of Deuterated Aromatic Esters

Deuterated aromatic esters are a specific class of isotopically labeled compounds that have garnered significant attention in academic and industrial research, particularly in the fields of medicinal chemistry and pharmacokinetics. biojiva.comresearchgate.net The substitution of hydrogen with deuterium in a molecule can have a profound impact on its metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). semanticscholar.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. researchgate.netnih.gov

This strategic deuteration can improve a drug's pharmacokinetic profile by increasing its half-life, enhancing bioavailability, and reducing the formation of potentially toxic metabolites. biojiva.comnih.gov Aromatic esters are common structural motifs in many pharmaceuticals, and deuteration of these compounds is a key strategy for studying and optimizing their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Furthermore, deuterated aromatic esters serve as high-fidelity internal standards in bioanalytical assays designed to quantify drug levels in plasma, urine, and tissue samples. musechem.com

Specific Research Focus on Methyl 5-Chloro-2-methoxy-D3-benzoate within Scholarly Disciplines

This compound (CAS No. 1219803-33-4) is the deuterated form of Methyl 5-chloro-2-methoxybenzoate (CAS No. 33924-48-0). cdnisotopes.com The non-deuterated compound is a known chemical intermediate used in the synthesis of various pharmaceuticals. chemicalbook.com Notably, it is a precursor in the production of the sulfonylurea class of antidiabetic drugs, including Glibenclamide (also known as Glyburide). chemicalbook.com

The primary research application of this compound is twofold:

As a Labeled Synthetic Precursor: It serves as a key building block for the synthesis of more complex deuterated molecules. For instance, it is used to produce deuterated Glibenclamide (Glibenclamide-d3). This labeled version of the final active pharmaceutical ingredient is essential for conducting detailed pharmacokinetic and metabolic studies, allowing researchers to trace the drug's journey through the body with high accuracy. medchemexpress.cnmedchemexpress.com

As an Internal Standard: In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, this compound is an ideal internal standard for the precise measurement of its non-deuterated analog. medchemexpress.com By adding a known amount of the deuterated standard to a sample, analysts can accurately quantify the concentration of the unlabeled compound, correcting for any loss during sample preparation or fluctuations in instrument response.

Its role is therefore critical in the quality control of pharmaceutical manufacturing and in the rigorous bioanalytical studies required for drug development and regulatory approval.

Chemical Compound Data

Below are interactive tables detailing the chemical properties and identifiers for this compound and its non-deuterated analog.

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 1219803-33-4 cdnisotopes.comguidechem.com
Molecular Formula C₉H₆D₃ClO₃ medchemexpress.cnmedchemexpress.com
Molecular Weight 203.64 cdnisotopes.commedchemexpress.cn
Synonym Methyl 5-chloro-o-anisate-d3 cdnisotopes.com

| Isotopic Enrichment | ≥98 atom % D | cdnisotopes.com |

Table 2: Properties of Methyl 5-chloro-2-methoxybenzoate (Non-Deuterated Analog)

Property Value Source(s)
CAS Number 33924-48-0 nih.govthermofisher.com
Molecular Formula C₉H₉ClO₃ nih.govpharmalego.com
Molecular Weight 200.62 nih.gov
IUPAC Name methyl 5-chloro-2-methoxybenzoate nih.govthermofisher.com
Boiling Point 235-240 °C echemi.com
Density 1.259 g/mL at 25 °C chemicalbook.com

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

Properties

CAS No.

1219803-33-4

Molecular Formula

C9H9ClO3

Molecular Weight

203.636

IUPAC Name

methyl 5-chloro-2-(trideuteriomethoxy)benzoate

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3

InChI Key

HPTHYBXMNNGQEF-FIBGUPNXSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC

Synonyms

METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE

Origin of Product

United States

Synthetic Methodologies for Deuterated Benzoate Esters

Foundational Strategies for Site-Specific Deuterium (B1214612) Incorporation in Aromatic Systems

The selective introduction of deuterium into an aromatic ring is a fundamental challenge in synthetic organic chemistry. Various methods have been developed to achieve site-specific deuteration, which are essential for creating precisely labeled internal standards or for mechanistic studies. uni-rostock.de

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be catalyzed by acids, bases, or metals. wikipedia.org For aromatic molecules like benzoate (B1203000) derivatives, acid-catalyzed HDX is a common method for incorporating deuterium into the aromatic ring. nih.gov The reaction conditions, such as pH and temperature, significantly influence the rate and extent of the exchange. nih.govyoutube.com

The exchange mechanism often involves the formation of an intermediate that facilitates the replacement of hydrogen with deuterium from a deuterium source, such as heavy water (D₂O). nih.gov The reaction's selectivity can be influenced by the electronic properties of the substituents on the benzene (B151609) ring. For instance, methods have been developed that show high functional group tolerance, allowing for the deuteration of molecules with moieties like methoxy (B1213986) or chloride. nih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), can also facilitate selective H-D exchange reactions using D₂O as the deuterium source. mdpi.com

HDX Method Catalyst/Conditions Deuterium Source Key Features
Acid-CatalyzedBrønsted acidsD₂OFacilitates deuterium incorporation into aromatic molecules. nih.gov
Base-CatalyzedBrønsted basesD₂OInvolves enolization for exchange at activated carbon centers. nih.gov
Metal-CatalyzedIridium, Ruthenium, PalladiumD₂O, D₂ gasCan offer high selectivity and efficiency under mild conditions. nih.govmdpi.com

Alternative strategies for site-specific deuteration involve the replacement of a functional group with a deuterium atom. Deutero-decarboxylation, the replacement of a carboxylic acid group with deuterium, is a practical and selective method for the monodeuteration of various arenes. rsc.org This reaction can be facilitated by catalytic amounts of silver(I) salts in a mixture of DMSO and D₂O, proceeding under mild conditions with high levels of deuterium incorporation. rsc.org This method is particularly effective for ortho-substituted benzoic acids. rsc.org

Similarly, decarboxylation-deamination reactions, catalyzed by certain enzymes or chemical reagents, can also be adapted for deuteration. nih.gov While typically associated with the synthesis of aldehydes from amino acids, the underlying chemical transformation can be harnessed to introduce deuterium by quenching a reactive intermediate with a deuterium source. nih.gov Catalytic decarboxylation of aromatic carboxylic acids can also be achieved using bimetallic nanoparticles, offering a versatile pathway to substituted aromatic compounds. nih.govacs.org

Directed Synthesis of Methyl 5-Chloro-2-methoxy-D3-benzoate

The specific synthesis of this compound (Product No. D-6013) involves a multi-step process that combines classical organic reactions with specialized isotopic labeling techniques. cdnisotopes.com The final compound has the deuterated methoxy group (OCD₃) as confirmed by its chemical formula. cdnisotopes.com

The synthesis of the non-labeled analogue, Methyl 5-chloro-2-methoxybenzoate, provides a blueprint for the precursor synthesis. A common starting material is 5-chlorosalicylic acid. prepchem.comgoogle.com The synthesis involves the methylation of both the phenolic hydroxyl and the carboxylic acid groups. In one documented procedure, 5-chlorosalicylic acid is treated with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone, which yields Methyl 5-chloro-2-methoxybenzoate in high yield. prepchem.com

The regioselectivity of the chlorination, resulting in the chlorine atom at the 5-position relative to the carboxyl group of the salicylic (B10762653) acid precursor, is a key aspect. The directing effects of the hydroxyl and carboxyl groups on the benzene ring guide the electrophilic chlorination to the desired position. The development of regioselective halogenation methods, for instance using N-halosuccinimides in fluorinated alcohols, allows for precise control over the position of the halogen atom on a wide variety of aromatic compounds. nih.govnih.gov

Table of Properties: Methyl 5-chloro-2-methoxybenzoate

Property Value
CAS Number 33924-48-0 sigmaaldrich.comnih.gov
Molecular Formula C₉H₉ClO₃ sigmaaldrich.comnih.gov
Molecular Weight 200.62 g/mol sigmaaldrich.comnih.gov
Boiling Point 235-240 °C sigmaaldrich.comchemicalbook.com

| Density | 1.259 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

To synthesize the target molecule, the methoxy group must be deuterated. This is typically achieved by using a deuterated methylating agent in the precursor synthesis step. Instead of dimethyl sulfate, a deuterated version such as dimethyl-d6 sulfate ((CD₃)₂SO₄) would be used to introduce the trideuteromethyl group (-CD₃) onto the phenolic oxygen.

Alternatively, isotopic exchange can be employed. Certain compounds can undergo rapid C-H to C-D isotopic exchange when exposed to deuterated alcohols like methanol-d (B46061) (CD₃OD). nih.gov While direct exchange on the final ester might be challenging, a precursor such as 5-chloro-2-hydroxybenzoic acid could be methylated using a deuterated reagent prior to esterification of the carboxyl group. The introduction of deuterium into methoxy groups has been shown to be a valuable strategy in drug development to prevent metabolic cleavage of these substituents. mdpi.com

The final step in the synthesis is the formation of the methyl ester. If the precursor is a deuterated benzoic acid (e.g., 5-chloro-2-(methoxy-d3)benzoic acid), a standard esterification reaction is required. The Fischer esterification is a common method, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid. tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve a high yield, the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

Other esterification methods include using acylating reagents like benzoyl chloride in the presence of a base, or employing coupling agents. organic-chemistry.org For the synthesis of benzoate esters, various catalysts and reaction conditions have been developed to accommodate different functional groups and achieve high yields. organic-chemistry.orggoogle.com In the context of synthesizing the title compound from 5-chlorosalicylic acid, a one-pot reaction using a deuterated methylating agent like dimethyl-d6 sulfate can concurrently form the deuterated ether and the methyl ester, providing an efficient route to the final product. prepchem.com

Table of Properties: this compound

Property Value
Product Number D-6013 cdnisotopes.com
CAS Number 1219803-33-4 cdnisotopes.com
Molecular Formula ClC₆H₃(OCD₃)COOCH₃ cdnisotopes.com
Molecular Weight 203.64 g/mol cdnisotopes.com

| Isotopic Enrichment | 98 atom % D cdnisotopes.com |

Catalytic Approaches to Highly Selective Deuterium Incorporation

Modern synthetic chemistry offers powerful tools for hydrogen isotope exchange (HIE), allowing for the replacement of hydrogen with deuterium with high efficiency and selectivity. Homogeneous transition-metal catalysis, particularly with iridium complexes, has become a leading strategy for this transformation. These methods often rely on the coordination of a catalyst to a directing group on the substrate, which guides the C-H activation and subsequent deuteration to a specific position.

Iridium N-Heterocyclic Carbene/Phosphine (B1218219) Catalysis for Benzoate Deuteration

A prominent family of catalysts for hydrogen isotope exchange consists of iridium(I) complexes stabilized by both an N-Heterocyclic Carbene (NHC) and a bulky phosphine ligand. nih.gov These catalysts are highly effective for the ortho-directed deuteration of aromatic compounds, including benzoate esters. nih.gov The ester's carbonyl group acts as a directing group, guiding the iridium catalyst to activate the C-H bonds at the ortho positions on the benzene ring. nih.govdntb.gov.ua

The general mechanism involves the reversible oxidative addition of an ortho C-H bond to the iridium center, followed by reductive elimination of a deuterated arene after exchange with a deuterium source, such as deuterium gas (D₂) or deuterated solvents. strath.ac.uk Research has shown that the choice of ligands on the iridium, specifically the combination of an NHC and a phosphine, is crucial for catalytic activity. nih.gov Furthermore, the nature of the counter-ion associated with the cationic iridium complex can significantly impact the efficiency of the isotope exchange process. nih.govdntb.gov.ua

Studies have explored the scope of this methodology across various benzoate esters, demonstrating its tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govdntb.gov.ua

Table 1: Iridium-Catalyzed Ortho-Deuteration of Substituted Methyl Benzoates

Substrate (Methyl Benzoate Derivative)Catalyst SystemDeuterium SourcePosition of Deuteration% Deuterium IncorporationReference
Methyl 4-methoxybenzoate[Ir(IMes)(PCy₃)(py)]PF₆D₂ gasortho to esterHigh nih.govdntb.gov.ua
Methyl 4-fluorobenzoateIridium NHC/Phosphine ComplexD₂ gasortho to esterHigh nih.govdntb.gov.ua
Methyl benzoateIridium NHC/Phosphine ComplexD₂Oortho to esterModerate-High rsc.org

Ortho-Directed C-H Activation and Deuterium Exchange Protocols

The principle of ortho-directed C-H activation is a cornerstone of selective functionalization in organic synthesis. rsc.org For benzoate esters, the ester functional group serves as an effective directing group, enabling transition metals to selectively activate the C-H bonds at the two adjacent (ortho) positions on the aromatic ring. nih.gov While iridium is highly effective, other transition metals like palladium and rhodium are also widely used for directed C-H functionalization, although their application in direct HIE is sometimes secondary to C-C or C-heteroatom bond formation. nih.gov

The process relies on the formation of a stable cyclometalated intermediate, where the metal center is coordinated to the directing group's oxygen and bonded to the ortho-carbon. This intermediate brings the ortho C-H bond into close proximity to the metal, facilitating its cleavage. In the context of deuteration, this activated intermediate then reacts with a deuterium source to incorporate the isotope. The success of this strategy can be influenced by steric hindrance from other nearby substituents, an issue termed the "ortho effect," which can affect the ability of the directing group to coordinate with the metal catalyst. rsc.org

Control of Chemo- and Regioselectivity in Isotopic Labeling Reactions

Achieving selectivity is paramount in isotopic labeling. Chemists must control both which functional group reacts (chemoselectivity) and where on that group the reaction occurs (regioselectivity).

Regioselectivity in the context of the catalytic methods described above (Sections 2.3.1 and 2.3.2) is primarily governed by the directing group. For a substrate like methyl 5-chloro-2-methoxybenzoate, the ester group would direct deuteration to the C6 position, and the methoxy group would direct to the C3 position. The relative directing ability of these groups and the specific catalyst chosen would determine the final regiochemical outcome of aromatic ring deuteration.

Chemoselectivity , however, involves selecting between different types of C-H bonds or functional groups. The synthesis of This compound is a classic example of chemoselective labeling. The target molecule is deuterated on the methyl group of the ether functionality (O-CH₃), not on the aromatic ring.

The iridium-catalyzed methods that activate aromatic C-H bonds are not suitable for this specific transformation. Instead, the synthesis of the target compound would proceed through a different pathway that specifically targets the methoxy group. This is typically achieved by using a deuterated reagent during the formation of the ether or ester bond. For instance, the synthesis could involve:

Williamson Ether Synthesis: Reacting methyl 5-chloro-2-hydroxybenzoate with a deuterated methylating agent like deuterated methyl iodide (CD₃I).

Esterification: Reacting 5-chloro-2-methoxy-d3-benzoic acid with methanol (B129727), or more directly, the esterification of 5-chloro-2-hydroxybenzoic acid using deuterated methanol (CD₃OD) followed by methylation of the phenol, or vice-versa.

The use of deuterated methanol (CD₃OD) is a common and effective strategy for introducing trideuteromethyl groups. researchgate.netwikipedia.org This approach completely bypasses the C-H activation of the aromatic ring, providing near-perfect chemoselectivity for labeling the substituent, thus producing this compound. The choice between ring deuteration via C-H activation and substituent deuteration via isotopic reagents is a critical strategic decision in designing labeled compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For isotopically labeled compounds, specific NMR methods are employed to verify the site and extent of deuteration, as well as to understand the subtle electronic changes resulting from isotopic substitution.

Deuterium (B1214612) NMR (²H-NMR) for Quantitative Analysis and Structural Verification

Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nuclei within a molecule. This technique is highly specific for deuterated compounds and serves two primary purposes: confirming the location of the deuterium label and quantifying the level of deuteration. In the case of METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE, the ²H-NMR spectrum would exhibit a single resonance signal corresponding to the -OCD₃ group. The absence of signals at other positions confirms the specific labeling at the methoxy (B1213986) group.

The integration of the ²H-NMR signal, when compared against a known standard, can provide a quantitative measure of the deuterium incorporation, which for commercially available standards of this compound is typically around 98 atom % D. kanto.co.jpcdnisotopes.comcromlab-instruments.es The chemical shift of the deuterium signal is expected to be very similar to the proton chemical shift of the corresponding non-deuterated methoxy group, typically around 3.8-4.0 ppm.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of Deuterated Benzoate (B1203000) Derivatives

The aromatic region of the ¹H-NMR spectrum is expected to show three signals corresponding to the protons on the benzene (B151609) ring. Based on the known spectrum of the non-deuterated compound, these signals can be assigned as follows: a doublet of doublets for the proton at position 4, a doublet for the proton at position 6, and a doublet for the proton at position 3. The splitting patterns arise from the coupling between adjacent protons.

In the ¹³C-NMR spectrum of this compound, the carbon of the deuterated methoxy group (-OCD₃) will exhibit a characteristic multiplet due to coupling with the three deuterium nuclei (a septet, following the 2nI+1 rule where n=3 for the number of deuterium atoms and I=1 for the spin of deuterium). This is in contrast to the sharp quartet observed for a -¹³CH₃ group in proton-coupled spectra. Furthermore, the chemical shift of this carbon will be slightly upfield compared to the non-deuterated analogue due to the deuterium isotope effect. The signals for the other carbon atoms in the molecule, including the aromatic carbons and the carbonyl carbon, will also be present and can be assigned based on established chemical shift data for benzoate derivatives.

Interactive Table 1: Predicted ¹H-NMR Data for this compound vs. Experimental Data for METHYL 5-CHLORO-2-METHOXYBENZOATE

Proton Assignment Predicted Chemical Shift (ppm) for Deuterated Compound Experimental Chemical Shift (ppm) for Non-deuterated Compound Multiplicity
H-3~6.906.904d
H-4~7.397.394dd
H-6~7.757.753d
-COOCH₃~3.883.875s
-OCD₃Absent3.883s

Note: Predicted values for the deuterated compound are based on the experimental data of the non-deuterated analogue. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, 's' denotes a singlet.

Interactive Table 2: Predicted ¹³C-NMR Data for this compound vs. Experimental Data for METHYL 5-CHLORO-2-METHOXYBENZOATE

Carbon Assignment Predicted Chemical Shift (ppm) for Deuterated Compound Experimental Chemical Shift (ppm) for Non-deuterated Compound Key Feature for Deuterated Compound
-COOCH₃~52.352.3Singlet
-OC D₃Slightly < 56.556.5Multiplet (septet), reduced intensity
C-1~122.0122.0Singlet
C-2~156.0156.0Singlet
C-3~114.0114.0Singlet
C-4~133.0133.0Singlet
C-5~124.0124.0Singlet
C-6~130.0130.0Singlet
C=O~165.0165.0Singlet

Note: Predicted values for the deuterated compound are based on the experimental data of the non-deuterated analogue and known deuterium isotope effects.

Analysis of Isotope Effects on Chemical Shifts and Coupling Constants

The substitution of hydrogen with deuterium introduces small but measurable changes in the NMR spectrum, known as isotope effects. These effects are primarily due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which leads to a slightly shorter average bond length and altered electron shielding.

Typically, deuterium substitution causes a small upfield shift (to lower ppm values) for the directly attached carbon (α-effect) and for carbons two bonds away (β-effect). In this compound, the carbon of the -OCD₃ group is expected to show an upfield shift compared to the -OCH₃ carbon in the non-deuterated compound. Similarly, the aromatic carbon at position 2 (C-2), which is two bonds away from the deuterium atoms, may also experience a slight upfield shift. Long-range isotope effects on other carbons and protons are generally smaller and may not be readily observable.

Deuterium also has a smaller gyromagnetic ratio than protons, which results in significantly smaller coupling constants (J-couplings). The one-bond carbon-deuterium coupling constant (¹J(C,D)) is approximately 1/6.5 of the corresponding one-bond carbon-proton coupling constant (¹J(C,H)). This reduced coupling, along with the spin of 1 for deuterium, leads to the characteristic multiplet patterns observed in the ¹³C-NMR spectrum for the deuterated carbon.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound, and it is particularly valuable for assessing the success of isotopic labeling.

High-Resolution Mass Spectrometry Techniques for Deuterated Analogues

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, the expected monoisotopic mass of the molecular ion [M]⁺˙ will be approximately 203.04, which is three mass units higher than that of its non-deuterated counterpart (200.02). kanto.co.jpnih.gov

The mass spectrum of the deuterated compound will show a characteristic isotopic cluster for the molecular ion. The most abundant peak in this cluster will correspond to the species containing the most abundant isotopes of chlorine (³⁵Cl). The presence of a peak at M+2 with an intensity of about one-third of the molecular ion peak is characteristic of a monochlorinated compound. The isotopic distribution within the molecular ion cluster can be analyzed to confirm the number of deuterium atoms incorporated and to assess the isotopic purity of the sample.

The fragmentation pattern of this compound in the mass spectrometer will be similar to that of the non-deuterated analogue, but with key differences in the masses of the fragments containing the deuterated methoxy group. Common fragmentation pathways for methyl benzoates include the loss of the alkoxy group (-OR) and the loss of the ester methyl group (-CH₃). For the deuterated compound, the loss of the deuterated methoxy radical (•OCD₃) would result in a fragment ion that is three mass units heavier than the corresponding fragment from the non-deuterated molecule.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Corresponding Fragment in Non-deuterated Compound (m/z) Notes
[M]⁺˙203/205200/202Molecular ion peak, showing the isotopic pattern for one chlorine atom.
[M - •CH₃]⁺188/190185/187Loss of the ester methyl group.
[M - •OCH₃]⁺172/174169/171Loss of the non-deuterated methoxy group (less likely).
[M - •OCD₃]⁺172/174-Loss of the deuterated methoxy group.
[C₇H₄ClO]⁺139/141139/141Further fragmentation of the benzoyl cation.

Isotope Dilution Mass Spectrometry (ID-MS) in Analytical Method Development

This compound is an ideal internal standard for use in isotope dilution mass spectrometry (ID-MS). ID-MS is a highly accurate quantitative technique where a known amount of an isotopically labeled standard is added to a sample containing the non-labeled analyte of interest. The ratio of the mass spectrometric signals of the analyte and the internal standard is then used to determine the concentration of the analyte.

Because this compound has nearly identical chemical and physical properties to its non-deuterated analogue, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification of METHYL 5-CHLORO-2-METHOXYBENZOATE in complex matrices.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of molecules. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the constituent atoms and the strength of the chemical bonds connecting them. In the context of deuterated compounds, this sensitivity allows for the precise investigation of isotopic substitution effects.

Investigation of Deuterium-Induced Vibrational Mode Shifts

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in a molecule like this compound leads to predictable and informative shifts in its vibrational spectrum. The primary effect stems from the mass difference between hydrogen and deuterium. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. As deuterium is approximately twice as heavy as hydrogen, vibrations involving the C-D bond will occur at significantly lower frequencies (wavenumbers) than the corresponding C-H bonds.

In this compound, the deuterium labeling is on the methoxy methyl group (-OCD₃). Therefore, the most pronounced shifts are expected for the stretching and bending vibrations of this group.

Key Expected Spectral Shifts:

C-H vs. C-D Stretching: The characteristic symmetric and asymmetric stretching vibrations of a non-deuterated methyl group (C-H) typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration, these C-H stretching bands are replaced by C-D stretching bands, which are expected to appear at significantly lower wavenumbers, generally in the 2000–2300 cm⁻¹ range. researchgate.net

Bending Vibrations: Similarly, the C-H bending (scissoring and rocking) vibrations of the methoxy group, which appear in the 1300–1500 cm⁻¹ region, will shift to lower frequencies for the -OCD₃ group.

Carbonyl (C=O) Stretch: Isotopic substitution, even when not directly on the vibrating atoms, can induce smaller but measurable shifts in adjacent functional groups. Studies on deuterated esters like methyl acetate (B1210297) have shown that deuteration of the methyl group can cause a slight shift to a lower frequency for the C=O stretching vibration. researchgate.net This is due to changes in vibrational coupling within the molecule.

Aromatic Ring Vibrations: The vibrations associated with the chlorinated aromatic ring (C-C stretching, C-H in-plane and out-of-plane bending, C-Cl stretching) are expected to be minimally affected, as the isotopic substitution is not on the ring itself. This makes them useful as internal reference points in the spectrum.

A comparative analysis of the spectra of the deuterated compound and its non-deuterated isotopologue, Methyl 5-chloro-2-methoxybenzoate, allows for the unambiguous assignment of vibrational modes. By comparing the experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed understanding of the molecule's vibrational dynamics can be achieved. researchgate.netresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for METHYL 5-CHLORO-2-METHOXY-BENZOATE and its D3-Analog

The following table presents plausible, theoretically-grounded frequency values to illustrate the expected shifts upon deuteration, based on principles from spectroscopic studies of related deuterated esters. researchgate.net

Vibrational Mode AssignmentNon-Deuterated (cm⁻¹)Deuterated (-OCD₃) (cm⁻¹)Expected Shift
Aromatic C-H Stretch~3100-3000~3100-3000Minimal
Methoxy C-H Stretch (Asymmetric)~2950N/ADisappears
Methoxy C-H Stretch (Symmetric)~2840N/ADisappears
Methoxy C-D Stretch (Asymmetric)N/A~2250Appears
Methoxy C-D Stretch (Symmetric)N/A~2100Appears
Carbonyl (C=O) Ester Stretch~1730~1725Small Negative
Aromatic C=C Stretch~1600-1450~1600-1450Minimal
Methoxy C-H Bending~1450N/ADisappears
Methoxy C-D BendingN/A~1050Appears
Ester C-O Stretch~1250~1248Minimal

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. For aromatic esters, the absorption of UV light typically promotes electrons from lower-energy π orbitals to higher-energy π* antibonding orbitals (π→π* transitions).

Electronic Absorption Spectra of Deuterated Aromatic Esters and Theoretical Comparisons

The UV-Vis absorption spectrum of this compound is primarily determined by the electronic structure of the substituted benzene ring conjugated with the methyl ester group. The main chromophore consists of the aromatic ring, the carbonyl group (C=O), and the methoxy group's oxygen atom. The chlorine atom acts as an auxochrome, modifying the absorption profile.

The effect of deuterating the methoxy group (-OCH₃ to -OCD₃) on the electronic absorption spectrum is generally expected to be subtle. The electronic transitions themselves are governed by the distribution of electrons in the π-system, which is not significantly altered by the change in nuclear mass of the distal methyl group. Therefore, the positions of the main absorption maxima (λmax) are not predicted to shift dramatically.

However, minor secondary isotopic effects can be observed, particularly in high-resolution spectra. These effects arise from changes in the vibrational energy levels that are superimposed on the electronic energy levels (vibronic coupling). Since the C-D vibrational frequencies are lower than C-H frequencies, the spacing of the vibronic fine structure on the electronic absorption bands may be altered.

Theoretical comparisons, often employing Time-Dependent Density Functional Theory (TD-DFT), are invaluable for interpreting the electronic spectra of such molecules. researchgate.net These calculations can predict the energies of electronic transitions (and thus the λmax values) and the corresponding oscillator strengths (which relate to absorption intensity). Comparing the experimental UV-Vis spectrum with theoretical predictions helps to assign the observed absorption bands to specific electronic transitions, such as the S₀→S₁ and S₀→S₂ transitions. iaea.org For a molecule like this compound, the spectrum is expected to show characteristic bands for substituted benzene derivatives.

Interactive Data Table: Representative Electronic Absorption Data for Substituted Methyl Benzoates

The following table provides representative λmax values for the class of compounds to which this compound belongs. The effect of methoxy deuteration on λmax is expected to be negligible for routine analysis.

Transition TypeSolventRepresentative λmax (nm)Molar Absorptivity (ε)
π→π* (Primary Band)Ethanol~245High
π→π* (Secondary Band)Ethanol~305Moderate

Computational Chemistry and Theoretical Investigations of Methyl 5 Chloro 2 Methoxy D3 Benzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov For a molecule like Methyl 5-chloro-2-methoxy-d3-benzoate, DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G(d,p) or higher, would be employed to investigate its fundamental properties. nih.govresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. researchgate.net For this compound, key structural parameters of interest would be the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the methoxy (B1213986) and ester functional groups relative to the benzene (B151609) ring.

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com The key rotatable bonds in this compound are the C(ring)-O(methoxy) bond and the C(ring)-C(ester) bond. Theoretical calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable conformer(s) and the energy barriers between them. researchgate.net It is expected that the most stable conformation would feature the methoxy and ester groups arranged to minimize steric hindrance. For instance, the methyl group of the ester and the deuterated methyl group of the ether would likely orient away from each other to reduce repulsive forces. lumenlearning.com While specific optimized geometry data for this molecule is not available in the provided search results, the general principles of conformational analysis suggest a planar or near-planar arrangement of the benzene ring with specific rotational preferences for the substituents. bohrium.com

Electronic Structure Characterization: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO may be distributed over the carbonyl group of the ester and the aromatic ring.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ijrte.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this molecule, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the ester group, making it a prime site for electrophilic interaction. The aromatic protons and regions near the chlorine atom would exhibit positive potential. ijrte.org

Chemical Reactivity Parameters and Frontier Molecular Orbital Theory

From the HOMO and LUMO energies derived from DFT calculations, several chemical reactivity descriptors can be calculated. These parameters quantify the reactivity of the molecule and are central to the Frontier Molecular Orbital Theory. researchgate.net

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Soft molecules (low η) are more reactive than hard molecules (high η).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is defined as ω = χ² / (2η).

While specific calculated values for this compound are not present in the searched literature, DFT provides a clear framework for their determination. researchgate.netresearchgate.net

Quantum Chemical Predictions for Spectroscopic Data

Quantum chemical calculations are powerful tools for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. youtube.comnih.gov

To obtain the final chemical shifts, the calculated isotropic shielding values (σ) for the molecule of interest are referenced against the calculated shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ(ref) - σ(calc). youtube.com For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the carbon signals for the ester and methoxy groups. Experimental ¹H NMR data for the non-deuterated analog, Methyl 5-chloro-2-methoxybenzoate, is available and shows characteristic signals for the aromatic protons and the two distinct methyl groups. chemicalbook.comchemicalbook.com Computational predictions would aim to reproduce these values, confirming the structural assignments. nih.gov The ¹H NMR spectrum of the deuterated compound would lack the signal for the methoxy protons, a key distinguishing feature.

Computational Prediction of Vibrational Frequencies and UV-Vis Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy. ijrte.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies. researchgate.net For this compound, the most significant difference compared to its non-deuterated counterpart would be in the vibrational modes involving the methoxy group. The C-D stretching and bending vibrations of the -OCD₃ group would appear at significantly lower frequencies than the corresponding C-H vibrations of an -OCH₃ group due to the heavier mass of deuterium (B1214612). Other characteristic calculated frequencies would include the C=O stretching of the ester, C-O stretching, C-Cl stretching, and various aromatic ring vibrations. ias.ac.inmdpi.com

The electronic absorption spectrum (UV-Vis) is determined by electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and corresponding absorption wavelengths (λ_max). researchgate.net Calculations would likely predict π→π* transitions associated with the benzene ring and n→π* transitions involving the carbonyl group. researchgate.net The results can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. mdpi.com

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of electron density distribution in molecules. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and Rydberg orbitals, facilitating the understanding of bonding and intermolecular interactions.

For this compound, key donor-acceptor interactions would be expected between the lone pairs of the oxygen atoms (in both the methoxy and ester groups) and the antibonding orbitals of the aromatic ring and the carbonyl group. The chlorine atom's lone pairs would also participate in hyperconjugative interactions with the ring's π* orbitals. The substitution of protium (B1232500) with deuterium in the methoxy group is not expected to significantly alter the time-averaged electronic distribution and therefore the primary NBO interactions. However, subtle effects on vibrational modes and zero-point energy are the basis for kinetic isotope effects discussed later.

Hypothetical Key NBO Interactions:

A hypothetical table of significant donor-acceptor interactions for the parent compound, Methyl 5-chloro-2-methoxybenzoate, is presented below to illustrate the expected outcomes of an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) O(methoxy)π* (C-C) aromaticHighπ-conjugation
LP (2) O(methoxy)σ* (C-C) aromaticModerateHyperconjugation
LP (1) O(carbonyl)π* (C=O) esterHighResonance
LP (2) O(ester)σ* (C-O) esterModerateHyperconjugation
LP (1) Clπ* (C-C) aromaticModerateπ-conjugation
C-H (methyl)σ* (C-O) methoxyLowHyperconjugation

Note: This table is illustrative and based on general principles of NBO analysis for similar aromatic compounds. The actual E(2) values would require specific quantum chemical calculations.

Reaction Mechanism Modeling and Transition State Analysis with Deuterium Labeling

The presence of deuterium at the methoxy group of this compound provides a powerful probe for studying reaction mechanisms, particularly through the kinetic isotope effect (KIE). The KIE is the ratio of the rate of a reaction with a light isotope (in this case, hydrogen) to the rate of the same reaction with a heavy isotope (deuterium).

Modeling of reaction mechanisms involving this compound would typically employ density functional theory (DFT) or other high-level ab initio methods to map out the potential energy surface of a given reaction. This involves locating the stationary points, which include the reactants, products, intermediates, and, crucially, the transition states.

A primary application of such modeling would be in understanding reactions where the methoxy group participates, either directly or indirectly. For example, in an O-demethylation reaction, the C-H (or C-D) bond of the methoxy group might be involved in the rate-determining step. In such a scenario, a primary KIE would be expected. Computational modeling can pinpoint the transition state structure and calculate the vibrational frequencies of the C-H and C-D bonds in this state. The difference in zero-point vibrational energy between the C-H and C-D bonds is the principal cause of the primary KIE.

Illustrative Reaction Coordinate for O-Demethylation:

A hypothetical reaction coordinate diagram for an O-demethylation reaction is shown below. The activation energy (Ea) for the deuterated compound would be slightly higher than for the non-deuterated compound if a C-H/C-D bond is broken or significantly perturbed in the transition state.

Even if the C-D bond is not directly broken in the transition state, a secondary KIE can be observed. This arises from changes in the hybridization and bonding environment of the carbon atom to which the deuterium is attached. Computational analysis of the transition state structure and vibrational frequencies is essential to predict and interpret these more subtle isotope effects.

For instance, in a reaction where the ester group is hydrolyzed, the methoxy group is not directly involved in bond breaking. However, electronic changes in the aromatic ring during the formation of the tetrahedral intermediate could influence the vibrational modes of the methoxy group, leading to a small secondary KIE.

Applications in Mechanistic Organic and Bioorganic Chemistry

Mechanistic Probes for Aromatic Substitution and Ester Hydrolysis Pathways

METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE is an ideal substrate for probing the mechanisms of two fundamental organic reactions: electrophilic aromatic substitution and ester hydrolysis.

In electrophilic aromatic substitution, the methoxy (B1213986) group is an activating, ortho-, para-director. ma.edumnstate.edu However, the presence of the chloro group and the ester will also influence the position of substitution. By studying the KIE, one can gain insights into the stability of the arenium ion intermediate and the nature of the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com For instance, if the addition of the electrophile is the slow step, a secondary KIE might be observed at the deuterated methoxy group due to changes in hyperconjugation or steric interactions in the transition state.

Reaction TypeMechanistic QuestionHow this compound Can Provide Insight
Electrophilic Aromatic Substitution Is the formation of the sigma complex the rate-determining step?A secondary KIE at the deuterated methoxy group could indicate changes in hybridization and electronic effects in the transition state.
Ester Hydrolysis What is the nature of the tetrahedral intermediate in base-catalyzed hydrolysis?Small secondary KIEs could reflect steric crowding or relief of strain at the methoxy position in the transition state leading to the intermediate.

Investigation of Steric and Electronic Effects of Deuterium (B1214612) Substitution on Reaction Dynamics

The substitution of hydrogen with deuterium can lead to subtle but measurable steric and electronic effects. Deuterium is slightly smaller and less polarizable than hydrogen. These differences can influence reaction dynamics, particularly in sterically crowded environments or where weak non-covalent interactions are important.

Isotope Tracing and Advanced Analytical Applications in Chemical and Biochemical Research

Utilization of Deuterated Compounds as Internal Standards in Quantitative Analytical Methods

Deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry techniques. texilajournal.com An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties nearly identical to the analyte but is still distinguishable. METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE fulfills this role for the analysis of its non-labeled analog, Methyl 5-chloro-2-methoxybenzoate, or structurally similar compounds.

Stable isotope-labeled internal standards are superior to structural analogs because they co-elute with the analyte and exhibit the same behavior during sample preparation, chromatography, and ionization. cerilliant.com This co-elution ensures that any variations or losses during the analytical process affect both the analyte and the internal standard equally, allowing for highly accurate correction and quantification. texilajournal.com

In mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is invaluable for the precise quantification of metabolites or other small molecules in complex biological samples. medchemexpress.cn During analysis, the mass spectrometer differentiates between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio.

The process involves adding a precise amount of the deuterated standard to the sample before processing. The ratio of the analyte's MS signal to the internal standard's MS signal is then calculated. Since the concentration of the internal standard is known, the concentration of the analyte can be determined with high precision. This method is routinely used for applications like therapeutic drug monitoring and metabolomics, where accurate measurement of compounds in blood, plasma, or tissue is critical. texilajournal.comcerilliant.com

The primary advantage of using an isotopically labeled internal standard like this compound is the significant improvement in analytical accuracy and precision. texilajournal.com Analytical workflows, from sample extraction to final detection, are prone to errors that can compromise results.

Key sources of error mitigated by deuterated internal standards include:

Sample Preparation: Losses during extraction, evaporation, or derivatization steps are compensated for, as the internal standard is lost at the same rate as the analyte.

Injection Volume: Minor variations in the volume injected into the chromatograph are normalized.

Matrix Effects: In complex samples, other molecules can suppress or enhance the ionization of the analyte in the mass spectrometer's source. texilajournal.com Because the deuterated standard has virtually identical chromatographic retention time and ionization efficiency, it experiences the same matrix effects, effectively canceling out this significant source of error. texilajournal.comlcms.cz

By compensating for these variables, the use of deuterated standards ensures that the final calculated concentration is a true reflection of the amount present in the original sample, leading to robust and reproducible data. texilajournal.comlcms.cz

Tracing Non-Biological Reaction Pathways and Transformation Processes

Beyond its role as an internal standard, the deuterium (B1214612) label in this compound serves as a stable isotopic tracer. This allows researchers to track the fate of the methoxy (B1213986) group through various non-biological chemical reactions and environmental degradation pathways.

In mechanistic studies, chemists can introduce the labeled compound into a reaction and analyze the products using mass spectrometry. By identifying which products contain the deuterium label, they can elucidate complex reaction mechanisms, identify intermediates, and understand molecular rearrangements. The presence of the "-OCD₃" group provides a clear and unambiguous marker to follow the transformation of that specific part of the molecule.

Development of Advanced Analytical Methodologies for Complex Matrices

The quantification of trace-level compounds in complex matrices such as soil, wastewater, food products, and biological tissues presents a significant analytical challenge due to the high potential for interference. lcms.cz this compound is an essential tool in developing and validating robust analytical methods for such samples.

The use of deuterated internal standards is particularly crucial for methods employing LC-MS/MS to analyze analytes in diverse and challenging matrices. lcms.cz For instance, when analyzing pesticide residues in different cannabis products like oils, edibles, and plant material, each matrix interacts differently with the analyte, causing variable matrix effects. lcms.cz An internal standard like this compound, when used for a corresponding analyte, co-elutes and experiences the same matrix-induced ion suppression or enhancement. This allows for the development of a single, highly selective, and accurate quantitative method that is reliable across multiple, varied sample types. lcms.cz This approach has been successfully used to create methods for analyzing dozens of residues simultaneously with high accuracy and reproducibility. lcms.cz

Role As a Precursor in Complex Organic Synthesis

Strategic Utilization of Deuterated Benzoates in Multi-Step Synthesis Pathways

Deuterated building blocks like METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE are crucial for synthesizing "heavy drugs." nih.gov The primary strategy involves replacing hydrogen with deuterium (B1214612) at specific sites that are vulnerable to metabolic degradation, often by cytochrome P450 (CYP) enzymes. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly improve a drug's pharmacokinetic profile by increasing its metabolic stability. nih.govwikipedia.org

By using this compound as a precursor, a deuterated methoxy (B1213986) group can be carried through multiple synthetic steps to yield a final active pharmaceutical ingredient (API). ckisotopes.comalfa-chemistry.com This approach is particularly advantageous in late-stage functionalization, where introducing deuterium early in a synthetic sequence is more efficient than attempting to perform a H/D exchange on a complex final molecule. acs.org For example, in syntheses analogous to the preparation of Glyburide, where N-phenethyl-5-chloro-2-methoxybenzamide is a key intermediate, starting with the deuterated benzoate (B1203000) would yield a deuterated version of this intermediate and, subsequently, a deuterated final product. google.com

Stereoselective and Enantioselective Synthesis Facilitated by Deuterium Labeling

While the deuterium in this compound is on a methoxy group and not a chiral center, the use of deuterated precursors can still play a role in stereoselective synthesis. In some reactions, the subtle steric and electronic differences imparted by deuterium can influence the facial selectivity of an attack on a nearby prochiral center. nih.gov

More significantly, deuterium labeling is a powerful tool for creating and maintaining stereochemical integrity. For instance, deuterium substitution can slow the rate of racemization at a chiral center if the bond to that center is involved in the racemization process. enamine.net In the context of complex synthesis, if a chiral center were adjacent to the benzoate moiety or introduced in a subsequent step, the presence of the OCD₃ group could subtly influence the diastereomeric outcome of reactions. Furthermore, deuterated building blocks are essential in the synthesis of chiral molecules where stereoselectivity is paramount. nih.govacs.org The development of methods for preparing enantiopure deuterated compounds is an active area of research, highlighting the importance of such precursors. nih.gov

Impact of Deuteration on Synthetic Route Optimization and Reaction Yields

The kinetic isotope effect can be strategically employed to optimize synthetic routes by altering reaction rates. chem-station.com In competing reaction pathways, if one pathway involves the cleavage of a C-H bond, deuterating that position can slow that reaction, thereby favoring an alternative pathway and increasing the yield of the desired product. chem-station.com

For example, if a synthetic intermediate derived from this compound could undergo an undesirable side reaction involving demethylation, the stronger C-D bonds in the methoxy group would disfavor this side reaction, leading to a cleaner reaction profile and a higher yield of the intended product. While specific yield data for reactions involving this exact compound are not publicly available, the principle is well-established in organic synthesis. nih.gov

The impact of deuteration on reaction outcomes is a subject of detailed study, with research showing that the position and extent of deuteration can have complex and sometimes unpredictable effects on reaction rates and metabolic switching. nih.gov The use of precisely labeled precursors like this compound allows chemists to exert fine control over these effects, optimizing for yield and purity. researchgate.net

Research Findings on Deuterated Building Blocks

Application AreaFindingImplication for Precursor Use
Metabolic Stability Deuteration at metabolically "soft spots" slows down CYP-mediated metabolism due to the kinetic isotope effect. nih.govnih.govUsing this precursor can build more stable drugs with longer half-lives. ckisotopes.com
Reaction Selectivity The KIE can be used to suppress unwanted side reactions, such as hydride shifts, increasing the yield of the desired product. chem-station.comCan improve the efficiency and yield of multi-step synthetic sequences.
Stereocontrol Deuterium substitution can slow racemization and, in some cases, influence the stereochemical outcome of reactions. enamine.netUseful in the synthesis of enantiomerically pure or enriched compounds.
Analytical Standards Deuterated compounds are widely used as internal standards in mass spectrometry for accurate quantification. acs.orgWhile this article focuses on synthesis, this is a major application for such compounds.
Table 2: Summary of research findings on the utility of deuterated building blocks in organic synthesis.

Future Perspectives and Emerging Research Avenues for Deuterated Benzoate Derivatives

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of specifically labeled compounds like METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE relies on the continuous evolution of deuteration techniques. The development of more efficient, selective, and environmentally benign methods is a critical research frontier. Current strategies often involve hydrogen-deuterium (H/D) exchange reactions, where hydrogen atoms are swapped for deuterium (B1214612). resolvemass.caresearchgate.net

One promising area is the advancement of catalytic systems. For instance, methods using palladium on carbon (Pd/C) with deuterium oxide (D₂O) as the deuterium source are common. rsc.org A notable innovation is the in situ generation of deuterium gas (D₂) from the reaction of aluminum with D₂O, which, when paired with a palladium catalyst, facilitates efficient and selective H-D exchange under safer conditions. mdpi.com For aromatic compounds, superelectrophile catalysis presents another advanced route. This method can achieve perdeuteration of electron-deficient aryl halides using deuterated benzene (B151609) (C₆D₆) as the deuterium source under ambient conditions, a technique potentially adaptable for benzoate (B1203000) derivatives. unisyscat.de

Furthermore, electrocatalytic strategies are emerging as a rapid and powerful tool for deuterating natural products and pharmaceuticals, demonstrating the potential for late-stage functionalization. researchgate.net The development of continuous flow systems that generate high-purity deuterium gas from the electrolysis of D₂O also represents a significant step forward, streamlining the deuteration process and overcoming the drawbacks of conventional methods that require high-pressure gas cylinders. These evolving methodologies promise to make complex deuterated molecules more accessible for research and application.

Table 2: Overview of Modern Deuteration Strategies
MethodDeuterium SourceCatalyst/ReagentKey Features
Catalytic H/D Exchange D₂O mdpi.comPd/C, Aluminum mdpi.comEnvironmentally benign; in situ D₂ generation. mdpi.com
Superelectrophile Catalysis C₆D₆ unisyscat.deSilylium ions unisyscat.deEffective for electron-deficient arenes. unisyscat.de
Electrocatalysis Deuterated SolventBoron Clusters researchgate.netRapid deuteration (<10 min) for complex molecules. researchgate.net
Transfer Deuteration D₂O, Formic Acid mdpi.comIridium Catalyst mdpi.comGenerates D₂ through H⁺/D⁺ exchange. mdpi.com
Flow Chemistry D₂O Electrolysis Cell On-demand, high-purity D₂ gas generation.

Integration of Advanced Spectroscopic Techniques for Deuterated Molecules

The unique physical properties of deuterated compounds necessitate advanced analytical techniques for their characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analysis. In proton NMR (¹H NMR), using deuterated solvents is standard practice to avoid overwhelming signals from the solvent itself, thereby allowing for a clear analysis of the analyte. nobracat-isotopes.com

Beyond its use in solvents, deuterium itself can be the focus of NMR studies. Deuterium NMR (²H NMR) is a specialized technique that directly examines the behavior of deuterium nuclei within a molecule. youtube.com This provides distinct signals useful for studying molecular structure and dynamics, verifying the extent and position of deuteration, and assessing the purity of compounds like This compound . youtube.com

Advanced multidimensional NMR techniques, such as 2D NMR, provide even more detailed structural information by correlating the frequencies of different nuclei within a molecule. numberanalytics.com In mass spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the structure and conformational dynamics of proteins. acs.orgresearchgate.net While typically used for large biomolecules, the principles of tracking mass shifts due to deuterium incorporation are broadly applicable. For small molecules, deuterated analogues serve as ideal internal standards in quantitative mass spectrometry, enhancing the accuracy and reliability of measurements due to their near-identical chemical behavior but distinct mass. resolvemass.ca The future will likely see wider application of techniques like Surface-Enhanced Raman Spectroscopy (SERS), which offers high sensitivity for analyzing molecules at low concentrations. numberanalytics.com

Expanding Computational Models for Predicting Deuterium Effects in Complex Systems

Computational modeling is becoming an indispensable partner to experimental work in the field of deuterated compounds. The ability to predict the structural, dynamic, and kinetic consequences of isotopic substitution can guide synthetic efforts and rationalize experimental observations. In the context of large molecules, computational methods are heavily integrated with HDX-MS data to refine our understanding of protein dynamics. acs.org

Molecular dynamics (MD) simulations are used to generate ensembles of protein structures, from which protection factors for amide hydrogen exchange can be estimated. nih.gov These models often calculate protection based on factors like hydrogen bonding and the solvent-accessible surface area of each residue. acs.orgnih.gov A key goal in this area is to develop more accurate models that can bridge the gap between coarse-grained, peptide-level experimental data and high-resolution, single-residue information. acs.orgnih.gov

For smaller deuterated molecules like benzoate derivatives, similar computational approaches can be adapted. Quantum mechanical calculations can predict changes in vibrational frequencies and bond energies resulting from deuteration. These predictions help in interpreting vibrational spectra (e.g., IR and Raman) and understanding the kinetic isotope effect, where the heavier deuterium atom leads to a slower rate of bond cleavage. nih.gov As computational power grows and algorithms improve, these models will become increasingly predictive, enabling the in silico design of deuterated compounds with tailored properties for specific applications in materials science and beyond.

Exploration of New Applications in Fundamental Chemical Sciences and Materials Research

The unique properties of deuterated compounds are driving innovation across a spectrum of scientific disciplines. In fundamental chemical science, deuterium labeling remains a critical tool for elucidating reaction mechanisms. By strategically placing deuterium atoms, chemists can trace the fate of specific hydrogens through complex transformations, providing definitive evidence for reaction pathways. researchgate.net

In materials science, deuteration offers a pathway to novel materials with enhanced properties. Deuterated polymers, for example, exhibit greater thermal stability and have crucial applications in neutron scattering, a technique used to probe the structure and dynamics of materials at the atomic scale. resolvemass.ca The substitution of hydrogen with deuterium reduces the incoherent scattering of neutrons, leading to a much clearer signal. rsc.org This makes deuterated materials invaluable for studying everything from polymer blends to biological membranes.

Emerging applications include the development of deuterated organic electro-luminescence (OLED) elements and advanced optical fibers, where the altered vibrational properties of C-D bonds can reduce signal loss. resolvemass.carsc.org Furthermore, deuterated compounds are being used to study the degradation pathways of biodegradable materials, contributing to research in sustainability. resolvemass.ca The continued synthesis and characterization of novel deuterated building blocks, including benzoate derivatives, will undoubtedly fuel further discoveries and expand the toolkit available to chemists and materials scientists. researchgate.net

Q & A

Basic: What are the critical analytical techniques for characterizing Methyl 5-chloro-2-methoxy-D3-benzoate?

To confirm structural integrity and isotopic purity, researchers should prioritize nuclear magnetic resonance (NMR) for deuterium (D3) positional verification and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for assessing chemical and isotopic purity. Isotopic enrichment can be quantified via isotope ratio mass spectrometry (IRMS) . For crystalline structure validation, X-ray diffraction (XRD) is recommended. These methods ensure accurate characterization, particularly when deuterated analogs are prone to isotopic scrambling during synthesis .

Basic: How can synthetic routes for this compound be optimized to maximize isotopic purity?

Optimization requires strict control of deuterium sources and reaction conditions. Use deuterated methanol (CD3OD) as the methylating agent to minimize proton contamination. Monitor reaction progress via in-situ FTIR to track esterification completion. Post-synthesis, employ column chromatography with deuterated solvents (e.g., CDCl3) to avoid isotopic exchange. Purity validation should include 2H-NMR at 400 MHz to confirm D3 incorporation at the methoxy group .

Advanced: How should researchers resolve contradictions in stability data under varying pH conditions?

Conflicting stability data often arise from inconsistent experimental parameters. Design a systematic study using buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C and 37°C). Analyze degradation products via LC-MS/MS at regular intervals (0, 24, 48, 72 hrs) and apply kinetic modeling (e.g., pseudo-first-order decay). Statistical tools like multivariate ANOVA can identify pH-dependent degradation pathways. Cross-validate findings using accelerated stability testing under stressed conditions (e.g., 60°C) .

Advanced: What experimental designs are suitable for assessing environmental fate in aquatic systems?

Adopt a tiered approach:

Laboratory simulations : Measure partitioning coefficients (log Kow) using the shake-flask method with octanol-water systems.

Photodegradation studies : Exclude the compound to UV-Vis light (290–400 nm) and quantify degradation via HPLC-UV .

Biotic transformation : Use microcosm assays with sediment-water matrices and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Modeling : Apply fugacity models to predict environmental distribution. This framework aligns with methodologies for tracking chemical fate in complex ecosystems .

Advanced: How to evaluate metabolic pathways in in vitro hepatic models?

Use primary hepatocytes or liver microsomes incubated with the compound (1–100 µM) under aerobic conditions. Employ radiolabeled analogs (e.g., 14C-labeled benzoate moiety) to trace metabolites. Terminate reactions at timed intervals and extract metabolites using solid-phase extraction (SPE) . Identify phase I/II metabolites via LC-HRMS with data-dependent acquisition (DDA). Confirm enzymatic involvement using CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Compare results across species (e.g., human vs. rat) to assess interspecies variability .

Basic: What parameters are critical during purification to avoid isotopic dilution?

Key parameters include:

  • Solvent selection : Avoid protic solvents (e.g., MeOH) to prevent deuterium exchange. Opt for deuterated or aprotic solvents (e.g., CDCl3, DMSO-d6).
  • Temperature control : Maintain ≤25°C during rotary evaporation to minimize thermal degradation.
  • Chromatography : Use reverse-phase HPLC with C18 columns and 0.1% deuterated acetic acid in the mobile phase.
    Post-purification, validate using isotopic enrichment ratios via MS/MS .

Advanced: How to design a study on photodegradation kinetics?

Light source calibration : Use a solar simulator with irradiance matching AM1.5G spectrum.

Kinetic sampling : Collect aliquots at 0, 15, 30, 60, 120 mins and analyze via HPLC-DAD .

Quantum yield calculation : Apply the actinometric method (e.g., using potassium ferrioxalate).

Degradant identification : Employ HRMS/MS with collision-induced dissociation (CID).

Modeling : Fit data to the Langmuir-Hinshelwood model to account for surface-mediated reactions. This approach ensures reproducibility across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.